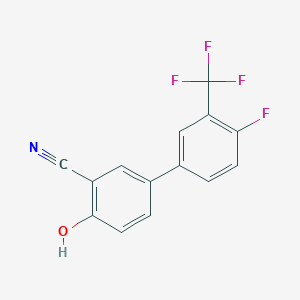
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% (3-CN-5-DCPP) is a chemical compound with unique properties that make it useful in a variety of scientific research applications. It is a water-soluble organic compound that is colorless and odorless, and has a molar mass of 495.48 g/mol. 3-CN-5-DCPP is a derivative of phenol and is used in the synthesis of other compounds, such as pharmaceuticals and dyes. It is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Applications De Recherche Scientifique
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Mécanisme D'action
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is thought to act by binding to certain proteins, which in turn modulate the activity of enzymes involved in signal transduction pathways. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to have antioxidant and anti-inflammatory properties. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easier to work with. It is also colorless and odorless, which makes it ideal for use in sensitive experiments. Additionally, it is relatively inexpensive, which makes it a cost-effective choice for laboratory use. One limitation of 3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% is that it is not as widely available as some other compounds, which can make it difficult to obtain in some areas.
Orientations Futures
There are a variety of potential future directions for 3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%. It could be further studied for its potential therapeutic effects, as well as its ability to modulate signal transduction pathways. It could also be studied for its potential to be used as a starting material in the synthesis of other compounds. Additionally, it could be studied for its ability to be used as a biomarker for certain diseases, such as cancer.
Méthodes De Synthèse
3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized from the reaction of phenol and cyanoacetic acid. This reaction is carried out in an aqueous medium, and yields a product that is 95% pure. The reaction is as follows:
Phenol + Cyanoacetic acid → 3-Cyano-5-(3,5-dicarboxyphenyl)phenol, 95%
Propriétés
IUPAC Name |
5-(3-cyano-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c16-7-8-1-9(6-13(17)2-8)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBOHTNNSDNKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684972 |
Source


|
| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261918-55-1 |
Source


|
| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)
![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)